molecular formula C12H13NO2S B8573599 1-[(1-Phenylethyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 67277-72-9

1-[(1-Phenylethyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B8573599
CAS No.: 67277-72-9
M. Wt: 235.30 g/mol
InChI Key: OBKUYOIRVNMVIH-UHFFFAOYSA-N
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Description

1-[(1-Phenylethyl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

67277-72-9

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

1-(1-phenylethylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2S/c1-9(10-5-3-2-4-6-10)16-13-11(14)7-8-12(13)15/h2-6,9H,7-8H2,1H3

InChI Key

OBKUYOIRVNMVIH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SN2C(=O)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suitable reactor equipped with temperature controlling means and stirring means, there are charged, while maintaining the temperature at about room temperature, N-chlorosuccinimide (about 0.30 mole) in 400 ml of benzene and 1-phenylethanethiol (about 0.30 mole) in 50 ml of benzene. After stirring the reaction mixture 10 minutes, triethylamine (0.32 mole) in 50 ml of benzene is added dropwise. The benzene mixture is stirred one hour and then filtered. The filtrate is washed three times with 250 ml portions of water and then subjected to vacuum with heating to strip off volatile components. A crystalline residue is recrystallized from ethanol to give 26 grams of N-(α-methylbenzylthio)succinimide, m.p. 121°-125° C.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.32 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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